

# Structure-activity relationship (SAR) studies of Mpro inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | SARS-CoV-2 Mpro-IN-25 |           |
| Cat. No.:            | B15568826             | Get Quote |

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Mpro Inhibitors

### Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] Its indispensable role and high conservation among coronaviruses make it a prime target for the development of antiviral therapeutics.[4][5][6] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Mpro inhibitors, detailing various inhibitor classes, experimental protocols, and key structural determinants for potency and selectivity.

# **Mpro Structure and Catalytic Mechanism**

SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer.[7][8] The substrate-binding site is located in a cleft between the two domains of each protomer.[7] The catalytic activity is mediated by a Cys145-His41 dyad.[8][9] The catalytic mechanism involves a nucleophilic attack by the deprotonated thiol group of Cys145 on the carbonyl carbon of the scissile amide bond of the substrate.[8][9] This forms a tetrahedral intermediate that collapses to an acyl-enzyme intermediate, releasing the N-terminal portion of the substrate. The C-terminal portion is subsequently released upon hydrolysis of the acyl-enzyme intermediate.[8][10]



# Foundational & Exploratory

Check Availability & Pricing

The substrate specificity of Mpro is largely determined by the amino acid residues at the P1 to P4 positions.[9][11] Mpro preferentially cleaves after a glutamine residue at the P1 position.[12] [13] This specificity is a key consideration in the design of potent and selective inhibitors.





Click to download full resolution via product page

Caption: Catalytic mechanism of SARS-CoV-2 Mpro.



# **Classification of Mpro Inhibitors**

Mpro inhibitors can be broadly classified based on their mechanism of action (covalent vs. non-covalent) and their chemical nature (peptidomimetic vs. non-peptidic small molecules).[1][6][11]



Click to download full resolution via product page

Caption: Classification of Mpro inhibitors.

### **Covalent Inhibitors**

Covalent inhibitors form a covalent bond with the catalytic cysteine residue (Cys145), leading to either reversible or irreversible inactivation of the enzyme.[1][14] These inhibitors typically contain an electrophilic "warhead" that reacts with the thiol group of Cys145.[1]

Peptidomimetic Covalent Inhibitors: These inhibitors mimic the natural substrate of Mpro and often exhibit high potency.[4][15] The general structure can be divided into four parts: P1', P1, P2, and P3, which interact with the corresponding S1', S1, S2, and S3 subsites of the enzyme. [1][11]

Aldehydes and α-ketoamides: These warheads form a reversible covalent bond with Cys145.
 [1][16] Nirmatrelvir (the active component of Paxlovid) is a prominent example of a peptidomimetic inhibitor with a nitrile warhead that is proposed to form a reversible covalent bond.[17][18][19][20][21]



 Michael Acceptors: These warheads, such as in the inhibitor N3, form an irreversible covalent bond with Cys145.[1][22]

Non-peptidic Covalent Inhibitors: These are typically small molecules identified through high-throughput screening or fragment-based drug design.[22] Ebselen, an organoselenium compound, is an example of a non-peptidic covalent inhibitor.[16]

### Non-covalent Inhibitors

Non-covalent inhibitors bind to the active site of Mpro through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[23] They offer potential advantages over covalent inhibitors, including improved selectivity and a lower risk of off-target toxicity.[23]

Peptidomimetic and Non-peptidic Small Molecule Inhibitors: Both peptidomimetic and non-peptidic small molecules can act as non-covalent inhibitors.[23][24] The design of potent non-covalent inhibitors often focuses on optimizing interactions with key residues in the Mpro active site, such as His41, His163, Glu166, and the catalytic Cys145.[23][25]

# Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative SAR data for representative Mpro inhibitors.

Table 1: Peptidomimetic Covalent Mpro Inhibitors



| Compo                                  | Warhea<br>d         | P1                   | P2                        | P3                     | IC50<br>(μM)     | EC50<br>(μM) | Ref      |
|----------------------------------------|---------------------|----------------------|---------------------------|------------------------|------------------|--------------|----------|
| Nirmatrel<br>vir (PF-<br>0732133<br>2) | Nitrile             | y-lactam             | Cyclohex<br>ylalanine     | Trifluoroa<br>cetamide | 0.0031-<br>0.090 | -            | [14][16] |
| GC-376                                 | Aldehyde            | y-lactam             | Cyclohex<br>ylglycine     | Indole                 | 0.033            | 3.37         | [13][26] |
| Boceprev                               | α-<br>ketoamid<br>e | Cyclobut<br>ylmethyl | tert-<br>Butylglyci<br>ne | -                      | 4.13             | 1.90         |          |
| 13b                                    | α-<br>ketoamid<br>e | y-lactam             | Cyclohex<br>ylalanine     | Pyridone               | 0.67             | 1.75         |          |
| N3                                     | Michael<br>acceptor | y-lactam             | Valine                    | -                      | -                | 16.77        | [16]     |
| TPM16                                  | -                   | -                    | -                         | -                      | 0.16             | 2.82         | [2][3]   |
| RAY1216                                | α-<br>ketoamid<br>e | -                    | -                         | -                      | Ki =<br>0.0086   | 0.095        | [2]      |
| D-4-77                                 | Bromoac<br>etamide  | -                    | -                         | -                      | -                | 0.49         | [2]      |

Table 2: Non-peptidic and Non-covalent Mpro Inhibitors



| Compound                  | Class        | IC50 (μM) | EC50 (μM) | Ref      |
|---------------------------|--------------|-----------|-----------|----------|
| Ebselen                   | Covalent     | 0.67      | 4.67      | [16]     |
| Cinanserin                | Covalent     | -         | -         | [1][22]  |
| ML188                     | Non-covalent | 1.5       | -         | [23]     |
| 23R (ML188<br>derivative) | Non-covalent | 0.20      | -         | [23]     |
| S5-27                     | Non-covalent | 1.09      | -         | [23]     |
| S5-28                     | Non-covalent | 1.35      | -         | [23]     |
| Chloroquine               | Non-covalent | Ki = 0.56 | 5.4       | [11][12] |
| Hydroxychloroqui<br>ne    | Non-covalent | Ki = 0.36 | -         | [11][12] |
| GC-14                     | Non-covalent | 0.40      | 1.1       | [6][27]  |

# **Experimental Protocols**

Accurate determination of inhibitor potency is crucial for SAR studies. Several assays are commonly employed to measure Mpro activity and inhibition.

## **FRET-Based Enzymatic Assay**

This is a widely used method to determine the kinetic parameters of Mpro inhibitors.[28][29]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact form, the fluorescence is quenched due to Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

#### Protocol:

Preparation of Reagents:



- Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
- Mpro Enzyme: Dilute purified Mpro to the desired concentration in the assay buffer.
- FRET Substrate: Dissolve the FRET peptide substrate in DMSO and then dilute to the final concentration in the assay buffer.
- Inhibitor: Prepare a serial dilution of the test compound in DMSO.
- Assay Procedure:
  - Add the inhibitor dilutions or DMSO (for control) to the wells of a microplate.
  - Add the diluted Mpro enzyme solution to all wells.
  - Incubate the plate for a predefined period (e.g., 30 minutes at 30°C) to allow for inhibitorenzyme binding.[28]
  - Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
- Data Acquisition and Analysis:
  - Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader.
  - Calculate the initial reaction velocity (V<sub>0</sub>) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
  - Plot the initial velocities against the logarithm of the inhibitor concentration.
  - Fit the data to a dose-response curve to determine the IC50 value.

# Fluorescence Polarization (FP) Assay for High-Throughput Screening

The FP assay is a robust and cost-effective method for high-throughput screening of Mpro inhibitors.[30][31]



Principle: This assay uses a small fluorescently labeled peptide substrate. When the substrate is cleaved by Mpro, the smaller fluorescent fragment rotates faster in solution, leading to a decrease in the fluorescence polarization (mP) value. In the presence of an inhibitor, the substrate remains intact and can be bound by a larger molecule (like avidin, if the substrate is biotinylated), resulting in a large complex that rotates slowly and maintains a high mP value.

#### Protocol:

- Reagents:
  - FP Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM DTT).
  - Active Mpro enzyme.
  - FP probe (e.g., FITC-labeled and biotinylated peptide substrate).
  - Avidin solution.
  - Compound library plates.
- Screening Procedure:
  - Incubate the Mpro solution with the test compounds from the library in a microplate.
  - Add the FP probe solution and incubate to allow for the enzymatic reaction.
  - Quench the reaction by adding the avidin solution.
  - Measure the mP value using a microplate reader.
- Data Analysis:
  - Compounds that inhibit Mpro activity will result in a higher mP value compared to the negative control (no inhibitor).
  - Candidate inhibitors are identified based on a predefined threshold for the change in mP value.





Click to download full resolution via product page

Caption: General workflow for SAR studies of Mpro inhibitors.

### Conclusion

The development of Mpro inhibitors is a rapidly advancing field, with significant progress made in identifying potent compounds from various chemical classes.[22] SAR studies have been instrumental in optimizing the potency and pharmacokinetic properties of these inhibitors. The insights gained from the crystal structures of Mpro in complex with inhibitors have provided a rational basis for the design of new therapeutic agents.[32][33] Continued efforts in this area, leveraging the experimental and computational approaches outlined in this guide, are crucial for the development of effective treatments for current and future coronavirus outbreaks.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease PMC [pmc.ncbi.nlm.nih.gov]
- 7. First structure—activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SARS-CoV-2 main protease (Mpro): Structure, function, and emerging therapies for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the substrate envelope of SARS-CoV-2 main protease to predict and avoid drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. mdpi.com [mdpi.com]
- 17. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

### Foundational & Exploratory





- 18. researchgate.net [researchgate.net]
- 19. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. SARS-CoV-2 main protease inhibitors: What is moving in the field of peptides and peptidomimetics? PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Silico Development of SARS-CoV-2 Non-Covalent Mpro Inhibitors: A Review [mdpi.com]
- 24. preprints.org [preprints.org]
- 25. Structural insights into the substrate-binding site of main protease for the structure-based COVID-19 drug discovery [ouci.dntb.gov.ua]
- 26. Structure and inhibition of the SARS-CoV-2 main protease reveals strategy for developing dual inhibitors against Mpro and cathepsin L PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions | Faculty of Pharmacy [b.aun.edu.eq]
- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of Mpro inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15568826#structure-activity-relationship-sar-studies-of-mpro-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com